molecular formula C15H12O5 B1211887 (-)-Glycinol CAS No. 69393-95-9

(-)-Glycinol

Cat. No.: B1211887
CAS No.: 69393-95-9
M. Wt: 272.25 g/mol
InChI Key: QMXOFBXZEKTJIK-UHFFFAOYSA-N
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Description

(-)-Glycinol is a naturally occurring isoflavonoid compound found in various plants, particularly in the roots of Glycyrrhiza species. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered significant interest in the scientific community due to its therapeutic potential and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Glycinol typically involves the use of starting materials such as isoflavones or chalcones. One common synthetic route includes the cyclization of chalcones under basic conditions to form the isoflavonoid structure. The reaction conditions often involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The use of biotechnological methods, such as microbial fermentation, is also being explored for the production of this compound.

Chemical Reactions Analysis

Types of Reactions: (-)-Glycinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

(-)-Glycinol has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a model compound for studying isoflavonoid chemistry.

    Biology: this compound is studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.

    Medicine: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: this compound is used in the development of natural antioxidants and anti-inflammatory agents for use in pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (-)-Glycinol involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

(-)-Glycinol can be compared with other similar isoflavonoid compounds, such as genistein, daidzein, and biochanin A. While these compounds share structural similarities, this compound is unique in its specific biological activities and potency. For example:

    Genistein: Known for its estrogenic activity and anticancer properties.

    Daidzein: Exhibits antioxidant and anti-inflammatory effects.

    Biochanin A: Possesses anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for therapeutic applications across a broad spectrum of diseases.

Properties

IUPAC Name

6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-8-1-3-10-12(5-8)19-7-15(18)11-4-2-9(17)6-13(11)20-14(10)15/h1-6,14,16-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXOFBXZEKTJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69393-95-9
Record name Glycinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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